molecular formula C10H14N6 B14008267 N,N,6,7-Tetramethylpteridine-2,4-diamine CAS No. 19152-96-6

N,N,6,7-Tetramethylpteridine-2,4-diamine

Cat. No.: B14008267
CAS No.: 19152-96-6
M. Wt: 218.26 g/mol
InChI Key: DUFAHKDPSHICGW-UHFFFAOYSA-N
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Description

N,N,6,7-Tetramethylpteridine-2,4-diamine is a synthetic pteridine derivative designed for advanced chemical and pharmacological research. Pteridines are a significant class of heterocyclic compounds structurally characterized by a fused pyrimidine-pyrazine ring system, which serves as a core structure in many natural cofactors and pigments . This specific compound, with its tetramethyl and diamine functional groups, is of particular interest in medicinal chemistry for the development and structure-activity relationship (SAR) study of novel therapeutic agents. Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a structural analog in biochemical studies. Its potential research applications may include serving as a building block for fluorescent probes or nucleoside analogs, given that pteridine derivatives like 6MAP and DMAP are known for their strong fluorescence and utility as fluorescent nucleoside analogs in studying nucleic acid structure and dynamics . The methylation at the 2,4-diamine positions may also be investigated for its effect on binding affinity to enzyme active sites, similar to how modifications on the pteridine core have been explored to create anticancer drugs . This product is intended for use in controlled laboratory settings by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the specific product certificate of analysis for detailed technical data, including purity, spectral information, and storage conditions.

Properties

CAS No.

19152-96-6

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

2-N,2-N,6,7-tetramethylpteridine-2,4-diamine

InChI

InChI=1S/C10H14N6/c1-5-6(2)13-9-7(12-5)8(11)14-10(15-9)16(3)4/h1-4H3,(H2,11,13,14,15)

InChI Key

DUFAHKDPSHICGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N(C)C)N)C

Origin of Product

United States

Preparation Methods

Synthesis via Diaminopyrimidine and Dihydroxyacetone (Classical Route)

One classical method involves the reaction of diaminopyrimidine sulfate with dihydroxyacetone under buffered aqueous conditions, using sodium acetate as a buffer and cysteine as an antioxidant to prevent oxidation during synthesis. The procedure includes:

  • Conversion of diaminopyrimidine sulfate to a barium salt by reaction with barium chloride, followed by separation of barium sulfate precipitate.
  • Addition of the purified diaminopyrimidine to a buffered solution of dihydroxyacetone.
  • Stirring and cooling to precipitate the pteridine derivative.
  • Filtration to isolate the product.

Key Notes:

  • Side reactions can produce 7-hydroxymethyl and 6- or 7-methyl derivatives, which are impurities to be minimized.
  • The antioxidant cysteine helps prevent oxidative degradation during the reaction.
  • This method is based on the process described by Baugh et al. (1964) and improved in later patents.

Mannich Reaction-Based Synthesis of 6-Substituted 2,4-Diamino Derivatives

Research at Central Michigan University explored Mannich-type reactions involving 2,4,6-triaminopyrimidine and formaldehyde derivatives to introduce methyl groups and form tetrahydropyrimido-pyrimidine intermediates. Key steps include:

  • Reaction of 2,4,6-triaminopyrimidine with formalin and various amines under reflux in ethanol.
  • Formation of Schiff bases followed by cyclization to yield 6-substituted 2,4-diamino derivatives.
  • Optimization of molar ratios (e.g., 1:2 for triaminopyrimidine to Schiff base) to maximize yield and minimize side products.
  • Isolation of products by filtration and recrystallization from dimethyl sulfoxide or water.

Observations:

  • Basic medium favors tetrahydropyrimido-pyrimidine formation.
  • Attempts to remove protecting groups on benzyloxy derivatives often led to decomposition or poor yields.
  • The method allows introduction of various substituents, potentially including methyl groups, by appropriate choice of amines.

Chlorination and Subsequent Transformations of 2,4-Diamino-6-Hydroxypyrimidine

A recent patented method describes preparation of 2,4-diamino-6-chloropyrimidine as an intermediate, which can be further methylated to achieve the tetramethylpteridine structure. The process involves:

  • Reacting 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride at 90–110 °C for 4–8 hours to form 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine.
  • Distillation to remove excess phosphorus oxychloride, which is recycled.
  • Quenching the reaction with C1–C4 alcohols (preferably ethanol) at 0–40 °C, adding a dispersing agent, and heating to continue the reaction.
  • Filtration to isolate 2,4-diamino-6-chloropyrimidine hydrochloride.
  • Neutralization of the hydrochloride salt with ammonia water, extraction with ethyl acetate, and concentration to obtain the pure 2,4-diamino-6-chloropyrimidine.

Advantages:

  • Safer quenching using alcohol instead of water.
  • High recovery rates (70–82%) of the product.
  • Phosphate esters generated have low boiling points, facilitating recovery and reducing costs.
  • Suitable for industrial scale-up due to process safety and efficiency.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield/Notes Impurities/Challenges
Diaminopyrimidine + Dihydroxyacetone Diaminopyrimidine sulfate, dihydroxyacetone Sodium acetate buffer, cysteine antioxidant, aqueous solution, stirring and cooling Moderate yield; impurities include 7-hydroxymethyl and methyl derivatives Side reactions forming positional isomers
Mannich Reaction with Formalin 2,4,6-Triaminopyrimidine, formalin, amines Reflux in ethanol, Schiff base formation, basic medium favors cyclization Variable yield; optimized with 1:2 molar ratios; sensitive to reaction medium Decomposition with some protecting groups
Chlorination of 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine, phosphorus oxychloride 90–110 °C reaction, ethanol quench, dispersing agent, neutralization with ammonia High yield (up to 82%), scalable, safer quenching Requires careful temperature and quenching control

Summary and Recommendations

  • The classical aqueous buffered synthesis is well-established but prone to positional isomer impurities.
  • The Mannich reaction approach allows versatile substitution but requires careful control of reaction conditions and may suffer from poor yields with some derivatives.
  • The chlorination and subsequent neutralization method offers a safer, higher-yielding, and industrially scalable route to key intermediates that can be further methylated to obtain N,N,6,7-Tetramethylpteridine-2,4-diamine.

For professional synthesis and scale-up, the chlorination-based method is recommended due to its safety profile, yield, and cost-effectiveness. Optimization of methylation steps following this intermediate formation will be necessary to complete the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: N,N,6,7-Tetramethylpteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; often in the presence of a base like triethylamine.

Major Products:

    Oxidation: Pteridine oxides.

    Reduction: Reduced pteridine derivatives.

    Substitution: Substituted pteridine derivatives with different functional groups.

Scientific Research Applications

N,N,6,7-Tetramethylpteridine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N,6,7-Tetramethylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. It may also interact with DNA or RNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in the Pteridine Family

2-N,4-N-Diethyl-6,7-dimethylpteridine-2,4-diamine

This compound shares the pteridine core and methyl groups at positions 6 and 7 but differs in the alkylation of the amino groups at positions 2 and 4 (ethyl instead of methyl). The ethyl substituents likely increase lipophilicity compared to the methyl groups in the target compound, which could enhance membrane permeability in biological systems. However, steric hindrance from bulkier ethyl groups might reduce reactivity in nucleophilic substitution reactions .

Chloro-Substituted Pteridines (e.g., 6,7-Dichloro-1,3-dimethyllumazine)

Chloro-substituted pteridines, such as those studied by Pfleiderer et al., exhibit higher reactivity at positions 6 and 7 due to the electronegative chlorine atoms. In contrast, the methyl groups in N,N,6,7-Tetramethylpteridine-2,4-diamine may stabilize the ring against nucleophilic attack, directing reactivity to other positions .

Functional Analogs in Heterocyclic Chemistry

Triazine Diamines (e.g., Terbutryn, Terbumeton)

Triazine derivatives like terbutryn (N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine) share a diamine substitution pattern but on a triazine core. The triazine ring, with three nitrogen atoms, imparts distinct electronic properties compared to pteridines. These compounds are widely used as herbicides, inhibiting photosynthesis in plants . In contrast, the pteridine core’s fused aromatic system may enable applications in redox chemistry or photodynamic therapy, though this is speculative based on current evidence.

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPPD)

This benzene-based diamine features tetramethylamino groups at positions 1 and 4. While structurally distinct from pteridines, TMPPD serves as a redox indicator in biochemical assays due to its ability to shuttle electrons.

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight* Key Properties/Reactivity Applications References
This compound Pteridine 2,4-N,N-dimethyl; 6,7-methyl ~248.3 g/mol Steric hindrance at 6/7; moderate nucleophilic reactivity Research chemical
2-N,4-N-Diethyl-6,7-dimethylpteridine-2,4-diamine Pteridine 2,4-N,N-diethyl; 6,7-methyl ~304.4 g/mol Increased lipophilicity; reduced reactivity Not specified
Terbutryn (Triazine diamine) 1,3,5-Triazine 2,4-N-(tert-butyl), N-ethyl; 6-methylthio 241.4 g/mol Photosynthesis inhibition; high environmental persistence Agricultural herbicide
N,N,N',N'-Tetramethyl-p-phenylenediamine Benzene 1,4-N,N,N',N'-tetramethyl 164.25 g/mol Redox-active; electron transfer agent Laboratory reagent

*Calculated based on molecular formulas where possible.

Research Findings and Implications

  • Steric Effects : Methyl groups at positions 6 and 7 in the target compound likely reduce reactivity compared to chloro-substituted pteridines, making it less susceptible to nucleophilic substitution .
  • Lipophilicity : Ethyl groups in the diethyl analog () enhance lipophilicity, which could be advantageous in drug design but may limit aqueous solubility.
  • Electronic Properties : The pteridine core’s conjugated system may offer unique redox behavior compared to benzene-based diamines like TMPPD, warranting further electrochemical studies .

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